Cas no 2229085-10-1 (tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate)

tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate
- 2229085-10-1
- EN300-1877712
- tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate
-
- インチ: 1S/C18H28N2O3/c1-12-5-6-13(18(19)9-7-14(21)8-10-18)11-15(12)20-16(22)23-17(2,3)4/h5-6,11,14,21H,7-10,19H2,1-4H3,(H,20,22)
- InChIKey: ZYSZXCUCPYWVGI-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C2C=CC(C)=C(C=2)NC(=O)OC(C)(C)C)(CC1)N
計算された属性
- せいみつぶんしりょう: 320.20999276g/mol
- どういたいしつりょう: 320.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 84.6Ų
tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877712-1.0g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 1g |
$1429.0 | 2023-06-01 | ||
Enamine | EN300-1877712-0.05g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 0.05g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1877712-2.5g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 2.5g |
$2800.0 | 2023-09-18 | ||
Enamine | EN300-1877712-5.0g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 5g |
$4143.0 | 2023-06-01 | ||
Enamine | EN300-1877712-1g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 1g |
$1429.0 | 2023-09-18 | ||
Enamine | EN300-1877712-10g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 10g |
$6144.0 | 2023-09-18 | ||
Enamine | EN300-1877712-0.5g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 0.5g |
$1372.0 | 2023-09-18 | ||
Enamine | EN300-1877712-10.0g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 10g |
$6144.0 | 2023-06-01 | ||
Enamine | EN300-1877712-0.25g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 0.25g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1877712-0.1g |
tert-butyl N-[5-(1-amino-4-hydroxycyclohexyl)-2-methylphenyl]carbamate |
2229085-10-1 | 0.1g |
$1257.0 | 2023-09-18 |
tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamateに関する追加情報
tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate: A Comprehensive Overview
The compound tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate, identified by the CAS number NO2229085-10-1, is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its complex structure, which includes a tert-butyl group, an amino alcohol moiety, and a phenyl ring with specific substituents. Its unique chemical composition makes it a valuable intermediate in the synthesis of bioactive molecules.
Recent studies have highlighted the potential of this compound as a precursor in the development of novel drugs targeting specific biological pathways. For instance, researchers have explored its role in the synthesis of inhibitors for enzymes involved in cancer progression. The presence of the amino alcohol group provides a site for further functionalization, enabling the creation of molecules with enhanced bioavailability and selectivity.
In addition to its pharmaceutical applications, tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate has shown promise in agrochemical research. Its ability to act as a chiral building block has been leveraged in the development of enantioselective catalysts for agricultural chemicals. This has led to increased interest in its use for synthesizing pesticides and herbicides with improved efficacy and reduced environmental impact.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the amino alcohol intermediate and subsequent coupling reactions to introduce the phenylcarbamate group. Recent advancements in catalytic methods have further optimized these processes, making large-scale production more feasible.
From a structural perspective, the compound's stability is influenced by its tert-butyl group, which provides steric protection to sensitive functional groups during reactions. This feature is particularly advantageous in reactions prone to side reactions or decomposition under harsh conditions.
Moreover, computational studies have provided insights into the electronic properties and reactivity of this compound. These studies have revealed that the amino alcohol moiety plays a critical role in determining its interaction with biological targets, making it a versatile platform for drug design.
In conclusion, tert-butyl N-5-(1-amino-4-hydroxycyclohexyl)-2-methylphenylcarbamate stands out as a pivotal molecule in contemporary chemical research. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in the development of innovative therapeutic agents and agrochemicals.
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